molecular formula C12H17NO2 B7558601 N-cyclopentyl-5-ethylfuran-2-carboxamide

N-cyclopentyl-5-ethylfuran-2-carboxamide

Cat. No.: B7558601
M. Wt: 207.27 g/mol
InChI Key: FDYGLNAJGNTNRO-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-ethylfuran-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted with an ethyl group at position 5 and a cyclopentylamine moiety linked via a carboxamide bond at position 2. The ethyl and cyclopentyl substituents likely enhance lipophilicity and steric bulk compared to simpler derivatives, influencing bioavailability and target binding .

Properties

IUPAC Name

N-cyclopentyl-5-ethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-10-7-8-11(15-10)12(14)13-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYGLNAJGNTNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between N-cyclopentyl-5-ethylfuran-2-carboxamide and related compounds:

Compound Name Core Structure Position 5 Substituent Amide Substituent Molecular Weight (g/mol) Notable Functional Groups
This compound Furan Ethyl Cyclopentyl ~235.3 (estimated) Furan, carboxamide
N-(3-Ethynylphenyl)-5-methylfuran-2-carboxamide Furan Methyl 3-Ethynylphenyl 225.24 Ethynyl, aromatic phenyl
N-Ethyl-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide Cyclohexane Methyl Ethyl, isopropyl 225.34 Cyclohexane, branched alkyl
N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide Cyclopentane N/A (aromatic ring) 2-Hydroxy-5-methylphenyl 219.28 Phenolic hydroxyl, methyl

Key Observations :

  • Furan vs. In contrast, cyclohexane/cyclopentane-based analogs () offer conformational flexibility or rigidity depending on substitution .
  • The cyclopentyl amide substituent provides steric bulk, which may influence binding pocket accessibility compared to the 3-ethynylphenyl group in or the hydroxy-phenyl group in .

Pharmacological Implications

  • Bioavailability : The cyclopentyl and ethyl groups in the target compound may enhance metabolic stability compared to smaller substituents (e.g., methyl in ), as bulkier groups often resist oxidative degradation.
  • Target Selectivity : The hydroxy-phenyl group in enables hydrogen bonding, which is absent in the target compound. This difference could lead to divergent target profiles (e.g., kinase vs. GPCR targets) .
  • Lipophilicity : Estimated LogP values (based on substituents) suggest the target compound (higher LogP) may exhibit better blood-brain barrier penetration than or , though this requires experimental validation.

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